molecular formula C26H22O3 B15108276 9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one

9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one

Cat. No.: B15108276
M. Wt: 382.4 g/mol
InChI Key: HLJMRBYKFINSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one is a synthetic furocoumarin derivative characterized by a fused furan-chromenone scaffold with distinct substituents:

  • 4-position: A methyl group, which may stabilize the chromenone core.
  • 3-position: A 2-naphthyl moiety, contributing to π-π stacking interactions and receptor binding .

Properties

Molecular Formula

C26H22O3

Molecular Weight

382.4 g/mol

IUPAC Name

9-butyl-4-methyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C26H22O3/c1-3-4-7-20-14-23(27)29-22-12-16(2)24-21(15-28-26(24)25(20)22)19-11-10-17-8-5-6-9-18(17)13-19/h5-6,8-15H,3-4,7H2,1-2H3

InChI Key

HLJMRBYKFINSCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

The synthesis of 9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one can be achieved through multicomponent reactions involving 2-naphthol as a key starting material . The reaction typically involves the condensation of 2-naphthol with appropriate aldehydes and ketones under acidic or basic conditions. Various catalysts, such as Brønsted acids or Lewis acids, can be employed to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents, leading to halogenated or nitrated products.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Furocoumarin Derivatives
Compound Name Substituents Key Structural Features Biological Activity
Target Compound 9-butyl, 4-methyl, 3-(2-naphthyl) Angular furo[2,3-f]chromenone Hypothesized anticancer/neuro activity
Imperatorin () 9-(3-methyl-2-butenyloxy) Linear furo[3,2-g]chromenone Antidepressant (serotonergic/noradrenergic modulation)
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one () 4-methyl, 9-methyl, 3-phenyl Angular furo[2,3-f]chromenone Synthetic intermediate for photochemotherapy
DHMBP () 4-(2,3-dihydroxy-3-methylbutoxy) Linear furo[3,2-g]chromenone with polar chain Moderate GluR2 binding affinity (−6.57 kcal/mol)
Compound 13 () 9-triazole-methoxy Linear furo[3,2-g]chromenone with triazole Anticancer (IC50 = 7.5 µM in AGS cells)
Key Insights:
  • 9-Position Modifications: The butyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., methyl in ) or polar groups (e.g., triazole in ). This could enhance blood-brain barrier penetration or cellular uptake .
  • 3-Position Aromatic Groups :

    • The 2-naphthyl group in the target compound provides a larger aromatic surface than phenyl () or hydrogen (DHMBP). This may improve binding to hydrophobic pockets in targets like serotonin transporters or cancer-related proteins .
  • 4-Methyl Group: Similar to 4-methyl in xanthotoxin derivatives (), this substituent likely stabilizes the chromenone ring, reducing metabolic degradation compared to hydroxylated analogs (e.g., bergaptol in ) .
Key Insights:
  • Anticancer Potential: The target’s 3-(2-naphthyl) group may mimic the activity of triazole-modified derivatives (), which show improved specificity over 5-fluorouracil. However, its bulky substituent could reduce solubility, necessitating formulation optimization .
  • Neuroactive Effects : Imperatorin’s antidepressant activity () suggests that the target compound’s lipophilic substituents (butyl, naphthyl) might enhance CNS penetration, though its larger size could limit efficacy .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural elucidation of this compound?

  • Methodology : Use X-ray crystallography to resolve the crystal structure, complemented by vibrational spectroscopy (IR/Raman) to confirm functional groups. Computational methods like Density Functional Theory (DFT) with 6-311G(d,p) basis sets can predict molecular geometry, vibrational frequencies, and electronic properties. Compare experimental and theoretical data to validate the structure .
  • Example : A study on a psoralen derivative combined XRD with DFT calculations, achieving <0.01 Å bond length deviation between experimental and theoretical models .

Q. How can purity and quantification be assessed for this compound?

  • Methodology : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) for quantification. Calibration curves using standards (e.g., oxypeucedanin) ensure accuracy. GC/MS is suitable for volatile derivatives, though matrix effects must be controlled .
  • Data Handling : For HPLC, retention time reproducibility (±0.1 min) and peak area linearity (R² >0.99) are critical .

Q. What are the key physicochemical properties (e.g., solubility, stability) to prioritize during formulation?

  • Methodology : Determine solubility via shake-flask assays in solvents like DMSO, ethanol, and water. Assess stability under varying pH (2–12), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to monitor degradation (e.g., λmax shifts) .
  • Note : Similar coumarins like imperatorin show poor water solubility but stability in nonpolar solvents .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or reactivity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). DFT-based Fukui indices can identify reactive sites for electrophilic/nucleophilic attacks .
  • Case Study : A psoralen derivative’s cytotoxicity correlated with DFT-predicted electron-deficient regions, guiding SAR optimization .

Q. What experimental designs address contradictions between spectroscopic and computational data?

  • Approach : If XRD bond lengths deviate from DFT predictions (>0.02 Å), re-optimize geometry with larger basis sets (e.g., 6-311++G(3df,3pd)) or include solvent effects. Validate vibrational assignments via isotopic substitution or temperature-dependent IR .
  • Example : A study resolved discrepancies in a coumarin’s vibrational spectra by incorporating anharmonic corrections in DFT .

Q. How to design assays for evaluating cytotoxicity or photochemical activity?

  • Methodology : Use Artemia salina lethality assays (LC50) for preliminary toxicity screening. For phototoxicity, irradiate samples with UVA (320–400 nm) and measure reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA). Compare to positive controls like 8-methoxypsoralen .
  • Advanced : Combine LC-MS/MS to track metabolite formation under photoirradiation, identifying toxic intermediates .

Methodological Considerations Table

Parameter Technique Key References
Structural ElucidationXRD, DFT, IR/Raman
Purity AssessmentHPLC, GC/MS
Solubility/StabilityShake-flask, UV-Vis
Bioactivity PredictionMolecular docking, Fukui indices
Cytotoxicity ScreeningArtemia salina, ROS assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.